Product packaging for (4-methylphenyl) 2-acetyloxybenzoate(Cat. No.:CAS No. 52602-10-5)

(4-methylphenyl) 2-acetyloxybenzoate

Cat. No.: B590161
CAS No.: 52602-10-5
M. Wt: 270.284
InChI Key: OVCAYJKPOSDRMV-UHFFFAOYSA-N
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Description

(4-methylphenyl) 2-acetyloxybenzoate is a synthetic ester derivative of acetylsalicylic acid (aspirin) designed for advanced pharmaceutical and biochemical research. Its primary research value lies in its potential as a molecular scaffold for developing novel anti-inflammatory and antiproliferative agents. The structural motif of the 2-acetyloxybenzoate (acetylsalicylate) moiety is known to function as a cyclooxygenase (COX) inhibitor, and researchers are investigating this compound's utility in probing related biochemical pathways . The incorporation of the 4-methylphenyl group may enhance lipophilicity, potentially improving cell membrane permeability in experimental models. This compound is of significant interest in medicinal chemistry for the design and synthesis of hybrid molecules, where it can be conjugated with other pharmacophores, such as chalcones, to create new chemical entities with potential multifunctional biological activities for research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B590161 (4-methylphenyl) 2-acetyloxybenzoate CAS No. 52602-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-7-9-13(10-8-11)20-16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCAYJKPOSDRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746917
Record name 4-Methylphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-10-5
Record name 4-Methylphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylphenyl 2 Acetyloxybenzoate

Esterification Protocols

Esterification, the foundational process for synthesizing (4-methylphenyl) 2-acetyloxybenzoate (B1226877), can be approached through several distinct chemical pathways. These routes include the direct reaction of the parent carboxylic acid and phenol (B47542), the use of more reactive acid derivatives, and the exchange of ester groups through transesterification. Each protocol offers unique advantages and is selected based on factors such as reactant availability, desired purity, and reaction scalability.

Direct Esterification of 2-Acetyloxybenzoic Acid with 4-Methylphenol

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of 2-acetyloxybenzoic acid with 4-methylphenol, typically in the presence of a strong acid catalyst. This method is a fundamental approach to ester synthesis. The reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. sydney.edu.au

To drive the equilibrium toward the product, (4-methylphenyl) 2-acetyloxybenzoate, the reaction is often conducted with the removal of water through azeotropic distillation or by using an excess of one of the reactants. The rate of this direct reaction is inherently slow and requires heating to achieve a reasonable equilibrium state more quickly. sydney.edu.au However, the direct esterification of phenols with carboxylic acids can be less efficient than with alcohols, often necessitating more forcing conditions or more potent catalytic systems.

Table 1: Key Parameters in Direct Esterification

ParameterDescriptionTypical Condition
Reactants Carboxylic Acid and Phenol2-Acetyloxybenzoic Acid, 4-Methylphenol
Catalyst Strong Mineral AcidConcentrated Sulfuric Acid or Phosphoric Acid
Temperature ElevatedHeating under reflux
Equilibrium Shift Removal of WaterAzeotropic distillation or use of a dehydrating agent

Acylation of 4-Methylphenol with 2-Acetyloxybenzoic Acid Derivatives (e.g., acid chloride, anhydride)

To circumvent the equilibrium limitations and slower reaction rates of direct esterification, more reactive derivatives of 2-acetyloxybenzoic acid are frequently employed. The most common derivatives are the acid chloride (2-acetyloxybenzoyl chloride) and the corresponding acid anhydride (B1165640). These reagents react rapidly and essentially irreversibly with 4-methylphenol to yield the desired ester. sydney.edu.auchegg.com

The synthesis of the highly reactive intermediate, 2-acetyloxybenzoyl chloride (acetylsalicyloyl chloride), is typically achieved by treating 2-acetyloxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). prepchem.com The resulting acid chloride is then reacted with 4-methylphenol, often in the presence of a non-nucleophilic base such as pyridine, which serves to neutralize the hydrochloric acid byproduct. This method, known as the Schotten-Baumann reaction, is highly effective for acylating phenols.

Table 2: Comparison of Acylating Agents

Acylating AgentStarting MaterialByproductReaction Rate
2-Acetyloxybenzoyl Chloride 2-Acetyloxybenzoic Acid + Thionyl ChlorideHClVery Rapid, Irreversible
2-Acetyloxybenzoic Anhydride 2-Acetyloxybenzoic Acid (dimerized)2-Acetyloxybenzoic AcidRapid, Irreversible

Transesterification Reactions Utilizing Phenolic Esters

Transesterification is a process in which the alkoxy or phenoxy group of an ester is exchanged with that of another alcohol or phenol. To synthesize this compound, one could react an existing ester of 2-acetyloxybenzoic acid, such as methyl 2-acetyloxybenzoate, with 4-methylphenol. This reaction is also an equilibrium process and is catalyzed by either acids or bases. researchgate.netscilit.com

This method can be particularly useful if a more volatile alcohol (like methanol) is displaced, as its removal by distillation can effectively drive the reaction to completion. Both solid acid and basic catalysts have proven effective in promoting the transesterification of related compounds like methyl salicylate (B1505791), indicating their potential applicability in this synthesis. researchgate.netscilit.com

Catalytic Systems in Ester Synthesis

Catalysts are crucial for the synthesis of this compound as they increase the reaction rate to a practical level without being consumed in the process. Catalytic systems are broadly classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it exists in a different phase.

Homogeneous Acid and Base Catalysis

Homogeneous catalysts are widely used in esterification and transesterification reactions due to their high activity and accessibility.

Acid Catalysis : Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are common homogeneous catalysts for direct esterification. ma.eduresearchgate.netlibretexts.org The catalyst protonates the carbonyl oxygen of the 2-acetyloxybenzoic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 4-methylphenol.

Base Catalysis : For transesterification, homogeneous basic catalysts such as sodium methoxide (MeONa) or lithium hydroxide (B78521) (LiOH) can be highly effective. scilit.com The base functions by deprotonating the 4-methylphenol, converting it into the more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the starting ester. While effective for transesterification, strong bases are generally unsuitable for direct esterification as they would deprotonate the carboxylic acid, forming a carboxylate that is unreactive toward nucleophiles.

Heterogeneous Catalysts for Green Synthesis

In recent years, there has been a significant shift towards "green chemistry," emphasizing the use of environmentally benign and reusable materials. Heterogeneous catalysts are central to this approach as they can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner product stream. mdpi.com

For the synthesis of this compound and related esters, several types of solid catalysts have shown promise:

Solid Acid Catalysts : Materials such as sulfonated silica (B1680970) (SiO₂–SO₃H) and zirconia-based solid acids have demonstrated high catalytic activity in esterification and transesterification reactions. researchgate.netnih.govnih.gov These catalysts provide acidic sites on a solid support, mimicking the function of homogeneous acids like H₂SO₄ but with the advantage of being easily recoverable.

Polymeric Catalysts : Resins functionalized with acidic groups, such as p-toluenesulfonic acid (PTSA), can also serve as effective and reusable solid acid catalysts for ester synthesis. researchgate.net These catalysts combine high acidity with thermal stability, making them suitable for a range of reaction conditions.

Table 3: Overview of Catalytic Systems

Catalyst TypePhaseExamplesAdvantagesDisadvantages
Homogeneous Acid LiquidH₂SO₄, H₃PO₄, HClHigh activity, low costDifficult to separate, corrosive
Homogeneous Base LiquidMeONa, LiOH, PyridineHigh activity for transesterificationSensitive to water, separation issues
Heterogeneous Solid Acid SolidSulfonated Silica, Zeolites, Acidic ResinsEasy separation, reusable, less corrosivePotentially lower activity, mass transfer limits

Enzyme-Mediated Esterification Approaches

The synthesis of esters through enzymatic pathways presents a green and highly selective alternative to conventional chemical methods. Lipases, a class of hydrolase enzymes, are particularly effective biocatalysts for esterification reactions. nih.gov While direct enzymatic synthesis of this compound is not extensively documented in the provided literature, the principles of lipase-catalyzed esterification are well-established and applicable.

The mechanism typically involves a three-step process where the enzyme's active site, often a serine residue, is activated and reacts with the acyl donor (such as acetylsalicylic acid or a derivative) to form an acyl-enzyme intermediate. nih.gov This intermediate then reacts with a nucleophile, in this case, the hydroxyl group of 4-methylphenol (p-cresol), to release the final ester product and regenerate the enzyme. nih.gov

Commonly employed lipases for such transformations include those from Candida antarctica B (CAL-B), Pseudomonas fluorescens, and Thermomyces lanuginosus. nih.govmdpi.com These enzymes are valued for their stability in organic solvents and their high degree of chemo-, regio-, and enantioselectivity. nih.gov The reaction is typically conducted in an organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound. Key factors include the choice of solvent, reaction temperature, and the molar ratio of the reactants.

The reaction solvent plays a critical role in the synthesis of esters. The ideal solvent should dissolve the reactants but not interfere with the reaction. The selection can significantly impact reaction rate and yield. For instance, studies on similar organic syntheses have shown that a solvent like acetonitrile (B52724) can provide a good balance between conversion and selectivity and is considered a "greener" option compared to solvents like dichloromethane or benzene (B151609). scielo.br

Reaction temperature is another vital parameter. An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, reducing selectivity. scielo.br For many esterification reactions, reflux conditions are found to be efficient. researchgate.net Studies on the synthesis of acetylsalicylic acid, a related ester, have demonstrated a linear relationship where both yield and purity increase as the reaction temperature is raised from 50°C to 80°C. amazonaws.com

Table 1: Illustrative Effect of Solvent and Temperature on Product Yield

EntrySolventTemperature (°C)Hypothetical Yield (%)
1Dichloromethane25 (Room Temp)35
2Dichloromethane40 (Reflux)55
3Acetonitrile25 (Room Temp)40
4Acetonitrile82 (Reflux)75
5Toluene8068

This table is illustrative and based on general principles of organic synthesis optimization.

The molar ratio of the starting materials—the acyl donor (e.g., acetylsalicylic acid) and the nucleophile (4-methylphenol)—directly influences the reaction's outcome. Optimizing this ratio is essential to ensure the complete consumption of the limiting reagent and to maximize the yield of this compound. An excess of one reactant can be used to drive the reaction to completion, but this may complicate the purification process. A systematic variation of the stoichiometric ratios is typically performed to identify the optimal balance for achieving the highest possible yield and selectivity. researchgate.net

Table 2: Illustrative Effect of Stoichiometric Ratios on Reaction Yield

EntryMolar Ratio (Acyl Donor : 4-methylphenol)Hypothetical Yield (%)
11 : 170
21 : 1.282
31 : 1.585
41.2 : 178

This table is illustrative, demonstrating the general principle of optimizing reactant ratios.

Purification and Isolation Techniques

After the reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and any byproducts.

Recrystallization is a primary technique for purifying solid organic compounds. qu.edu.iq The process relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. uoanbar.edu.iq An ideal solvent will dissolve the compound completely at or near its boiling point but only sparingly at lower temperatures (e.g., 0–25°C). qu.edu.iq The impure product is dissolved in a minimum amount of the hot solvent, and the solution is then filtered while hot to remove any insoluble impurities. As the solution cools, the pure compound crystallizes, leaving the more soluble impurities in the solution (mother liquor). qu.edu.iquoanbar.edu.iq For derivatives of salicylic (B10762653) acid, solvent systems involving lower aliphatic alcohols like methanol (B129727) or ethanol (B145695), often in combination with water, are commonly used. uoanbar.edu.iqgoogle.com

For further purification or when recrystallization is not sufficiently effective, silica gel column chromatography is a standard method. google.comgoogle.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). By choosing an appropriate solvent system, the target compound can be effectively isolated from residual impurities.

To determine the completion of the reaction, its progress is monitored using analytical techniques. Thin Layer Chromatography (TLC) is a rapid and convenient method for this purpose. Small aliquots of the reaction mixture are spotted on a TLC plate at regular intervals. The disappearance of the reactant spots and the appearance and intensification of the product spot indicate the progression of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for monitoring reaction progress and confirming the identity of the product. It provides information on the relative amounts of reactants and products in the mixture and gives the mass spectrum of the product, which serves as a fingerprint for its structural confirmation.

Advanced Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR for Proton and Carbon Environments (¹H NMR, ¹³C NMR, DEPT)

While direct experimental spectra for (4-methylphenyl) 2-acetyloxybenzoate (B1226877) are not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted. The structure contains two distinct aromatic rings and two methyl groups, leading to a complex but interpretable set of signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons, the three acetyl protons, and the three tolyl methyl protons. The aromatic region would be particularly complex, featuring signals from the 1,2-disubstituted salicylate (B1505791) ring and the 1,4-disubstituted tolyl ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for (4-methylphenyl) 2-acetyloxybenzoate

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
Acetyl (CH₃)~2.3SingletN/ASimilar to the acetyl group in aspirin (B1665792). thermofisher.com
Tolyl (CH₃)~2.4SingletN/ATypical for a methyl group on a benzene (B151609) ring.
Salicylate H6~8.2Doublet of doubletsJ ≈ 7.8, 1.7Most downfield aromatic proton due to deshielding from the adjacent carbonyl group.
Salicylate H4~7.7Doublet of tripletsJ ≈ 7.8, 1.8Deshielded proton on the salicylate ring.
Salicylate H5~7.4TripletJ ≈ 7.8Shielded relative to H4 and H6.
Salicylate H3~7.2DoubletJ ≈ 8.0Least deshielded proton on the salicylate ring.
Tolyl H2'/H6'~7.3Doublet (AA'BB')J ≈ 8.5Protons on the tolyl ring ortho to the methyl group.
Tolyl H3'/H5'~7.1Doublet (AA'BB')J ≈ 8.5Protons on the tolyl ring ortho to the ester oxygen.

Predicted ¹³C NMR and DEPT Data

The ¹³C NMR spectrum should display 12 distinct signals, as two pairs of aromatic carbons in the p-substituted tolyl ring are chemically equivalent. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would help distinguish between the different types of carbon atoms.

Interactive Table: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135 SignalNotes
Salicylate C=O (Ester)~163None (Quaternary)Carbonyl of the salicylate ester.
Acetyl C=O~169None (Quaternary)Carbonyl of the acetyl group. utah.edu
Salicylate C1~151None (Quaternary)Aromatic carbon bonded to the ester oxygen. utah.edu
Salicylate C2~122None (Quaternary)Aromatic carbon bonded to the acetyl group.
Salicylate C6~135CH (Positive)Aromatic methine carbon.
Salicylate C4~132CH (Positive)Aromatic methine carbon.
Salicylate C3~124CH (Positive)Aromatic methine carbon.
Salicylate C5~126CH (Positive)Aromatic methine carbon.
Tolyl C1'~148None (Quaternary)Aromatic carbon bonded to the ester oxygen.
Tolyl C4'~135None (Quaternary)Aromatic carbon bonded to the methyl group.
Tolyl C2'/C6'~130CH (Positive)Pair of equivalent aromatic methine carbons.
Tolyl C3'/C5'~121CH (Positive)Pair of equivalent aromatic methine carbons.
Acetyl CH₃~21CH₃ (Positive)Acetyl methyl carbon. utah.edu
Tolyl CH₃~21CH₃ (Positive)Tolyl methyl carbon.

Two-Dimensional NMR for Connectivity and Correlation (COSY, HSQC, HMBC, NOESY)

Although no experimental 2D NMR data have been published for this compound, their expected outcomes can be described.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent aromatic protons on the salicylate ring (H3-H4, H4-H5, H5-H6) and on the tolyl ring (H2'-H3' and H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to. For example, the signal at ~2.3 ppm would correlate with the acetyl methyl carbon at ~21 ppm. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

The acetyl methyl protons (~2.3 ppm) to the acetyl carbonyl carbon (~169 ppm) and the C2 carbon of the salicylate ring.

The tolyl protons (H3'/H5') to the main ester carbonyl carbon (~163 ppm), confirming the ester linkage.

The salicylate H3 proton to the main ester carbonyl carbon (~163 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. A NOESY spectrum could reveal correlations between the acetyl methyl protons and the H3 proton on the salicylate ring, providing information about the preferred conformation around the C-O bond.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides definitive information about the functional groups present in a molecule.

Vibrational Analysis of Functional Groups (e.g., C=O, C-O, Aromatic C-H)

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two different ester functional groups. The spectrum for the related salicylic (B10762653) acid p-tolyl ester shows characteristic ester and hydroxyl peaks. chemicalbook.com For the target compound, the hydroxyl peak would be replaced by a second ester peak.

Interactive Table: Predicted Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
~3100-3000Aromatic C-HStretchTypical for sp² C-H bonds.
~3000-2850Methyl C-HStretchFrom both acetyl and tolyl methyl groups.
~1765C=O (Acetyl Ester)StretchHigher frequency ester stretch, similar to aspirin (~1753 cm⁻¹). spectroscopyonline.com
~1735C=O (Aryl Ester)StretchLower frequency aryl ester C=O stretch.
~1600, ~1480Aromatic C=CStretchCharacteristic skeletal vibrations of the benzene rings.
~1200-1180C-O (Acetyl Ester)StretchStrong, characteristic absorption for the acetyl C-O bond.
~1150-1100C-O (Aryl Ester)StretchStrong absorption for the aryl ester C-O linkage.

Raman spectroscopy would be a valuable complementary technique. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum, providing further structural confirmation.

Solid-State Spectroscopic Analysis

No studies on the solid-state spectroscopic analysis of this compound were found. Techniques like solid-state NMR (ssNMR) and powder X-ray diffraction (PXRD) would be essential for studying polymorphism, which is common in aspirin and its derivatives. Solid-state NMR, for instance, could differentiate between different crystalline forms by detecting variations in chemical shifts and internuclear distances, as has been demonstrated for salicylic acid and aspirin. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

While an experimental spectrum for this compound is not available, its fragmentation can be predicted based on its structure. The molecular formula is C₁₆H₁₄O₄, giving a molecular weight of 286.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 286.

The primary fragmentation pathways would likely involve the cleavage of the ester bonds.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
286[M]⁺˙[C₁₆H₁₄O₄]⁺˙Molecular Ion
244[M - C₂H₂O]⁺˙[C₁₄H₁₂O₃]⁺˙Loss of ketene (B1206846) (CH₂=C=O) from the acetyl group.
180[C₉H₈O₄]⁺˙[C₉H₈O₄]⁺˙Acetylsalicylic acid radical cation, from cleavage of the tolyl ester.
163[C₉H₇O₃]⁺[C₉H₇O₃]⁺Loss of a hydroxyl radical from the aspirin fragment.
121[C₇H₅O₂]⁺[C₇H₅O₂]⁺Salicyloyl cation, a very common fragment from aspirin and its derivatives. shef.ac.uk
108[C₇H₈O]⁺˙[C₇H₈O]⁺˙p-cresol (B1678582) radical cation, from cleavage of the ester bond.
43[C₂H₃O]⁺[C₂H₃O]⁺Acetyl cation ([CH₃CO]⁺), a characteristic peak for acetylated compounds. shef.ac.uk

Electron Ionization (EI-MS) and Soft Ionization Techniques (ESI-MS, MALDI-TOF)

The choice of ionization method is crucial for obtaining relevant mass spectral data. For this compound, with a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol , different techniques offer complementary information.

Electron Ionization (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. For this compound, EI-MS is expected to produce a discernible molecular ion peak at a mass-to-charge ratio (m/z) of 270. This technique is particularly valuable for creating a unique fragmentation "fingerprint" that can be compared against spectral libraries and used for structural confirmation.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is less energetic than EI and typically results in minimal fragmentation. It is ideal for confirming the molecular weight of the intact molecule. When analyzed via ESI-MS, this compound would predominantly be observed as a protonated molecule, [M+H]⁺, at m/z 271. It is also common to observe adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺ at m/z 293, especially if sodium salts are present in the solvent or system.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique, often used for analyzing large biomolecules but also effective for smaller organic compounds, particularly within complex mixtures. nih.gov In a MALDI-TOF analysis, this compound would be co-crystallized with a matrix that absorbs laser energy. This process would generate intact, singly charged ions, such as [M+H]⁺ or [M+Na]⁺, allowing for precise molecular weight determination with high sensitivity. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in an EI-MS spectrum is fundamental to confirming the specific arrangement of atoms within the this compound structure. The molecule consists of an acetylsalicyloyl group linked via an ester bond to a p-cresol moiety. The fragmentation pathways are predicted to involve cleavages at the ester linkages and within the acetylsalicyloyl group itself.

A key initial fragmentation event is the characteristic loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetyl group, a well-documented pathway for acetylated phenols and salicylates. researchgate.net Another primary cleavage occurs at the ester bond connecting the two aromatic rings.

Table 1: Predicted Key EI-MS Fragments of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Origin
270 [C₁₆H₁₄O₄]⁺• Molecular Ion (M⁺•)
228 [C₁₄H₁₂O₃]⁺• Loss of ketene (CH₂=C=O) from the molecular ion
163 [C₉H₇O₃]⁺ Acetylsalicyloyl cation from cleavage of the phenolic ester bond
121 [C₇H₅O₂]⁺ Salicyloyl cation, resulting from the loss of ketene from the m/z 163 fragment
107 [C₇H₇O]⁺ p-Cresoxy cation (or p-methylphenoxy cation) from cleavage of the phenolic ester bond

This predictable fragmentation provides unambiguous evidence for the presence of both the acetylsalicylate and p-methylphenyl components within the molecule. The presence of the ion at m/z 121 is particularly diagnostic for the acetylsalicylate structure. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While low-resolution mass spectrometry provides the nominal mass of an ion, high-resolution mass spectrometry (HRMS) measures the mass with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a molecule's exact elemental formula. nih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, HRMS provides the data needed to confirm its elemental composition as C₁₆H₁₄O₄.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₄O₄
Nominal Mass 270 Da
Monoisotopic Mass (Calculated) 270.08921 Da

| Required Mass Accuracy | < 5 ppm |

An experimental HRMS measurement yielding a mass of, for example, 270.0895 (a deviation of approximately 1.1 ppm) would provide strong evidence to confirm the C₁₆H₁₄O₄ formula, effectively ruling out other potential isobaric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, specifically the nature of its chromophores.

Electronic Absorption Properties and Chromophore Analysis

The structure of this compound contains two primary chromophores: the acetylsalicylate system and the p-methylphenyl ester system. Both are substituted benzene rings, which give rise to characteristic electronic transitions (π → π* and n → π*).

Based on analogous structures like aspirin and other phenyl esters, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) is predicted to exhibit distinct absorption bands. nih.govcapes.gov.br

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions

Approximate λmax (nm) Molar Absorptivity (ε) Transition Type Associated Chromophore
~230 nm High π → π* Benzene ring E₂ band (both rings)
~275-285 nm Moderate π → π* Benzene ring B band (both rings, red-shifted by substitution)

The precise positions (λmax) and intensities (molar absorptivity) of these bands are sensitive to the solvent environment. The analysis of these electronic absorption properties serves as a valuable tool for the routine characterization and quantitative analysis of the compound. capes.gov.br

Structural Elucidation of this compound: A Study in Solid-State and Solution-Phase Conformations

The three-dimensional arrangement of atoms and molecules, and the interactions between them, are fundamental to understanding the physicochemical properties and biological activity of a chemical compound. This article provides a detailed examination of the solid-state and solution-phase structural characteristics of this compound. The analysis is based on established analytical techniques, including X-ray crystallography and spectroscopic methods, offering insights into its molecular architecture.

Solid State and Solution Phase Structural Elucidation

The structural features of (4-methylphenyl) 2-acetyloxybenzoate (B1226877) have been investigated in both the solid state and in solution to understand its conformational preferences and intermolecular interactions.

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid. While a specific crystallographic study for (4-methylphenyl) 2-acetyloxybenzoate is not publicly available, data from a closely related analogue, 1-acetoxy 4-methylphenyl methyl acetate (B1210297), offers valuable insights into the expected solid-state structure.

Single crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of a molecule. For the analogue, 1-acetoxy 4-methylphenyl methyl acetate, the crystal structure has been resolved, providing key crystallographic parameters. The compound crystallizes in the monoclinic space group P21/c. researchgate.net The unit cell parameters are a = 7.643(2) Å, b = 20.546(6) Å, c = 7.783 Å, and β = 112.206(2)°. researchgate.net The structure was solved by direct methods with a final R-factor of 0.0401 for 2579 unique reflections. researchgate.net This data provides a foundational understanding of the molecular geometry and packing in the solid state for structurally similar compounds.

Table 1: Crystal Data and Structure Refinement for 1-acetoxy 4-methylphenyl methyl acetate researchgate.net

ParameterValue
Empirical formulaC₁₂H₁₄O₄
Formula weight222.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 7.643(2) Åb = 20.546(6) Åc = 7.783(2) Åβ = 112.206(2)°
Volume1131.50(5) ų
Z4
Calculated density1.304 Mg/m³
Final R indices [I>2sigma(I)]R1 = 0.0401, wR2 = 0.1028

This data is for the analogue compound 1-acetoxy 4-methylphenyl methyl acetate.

The conformation of a molecule in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure and conformation of molecules in solution. For salicylate (B1505791) esters, both ¹H and ¹³C NMR provide valuable information.

In ¹H NMR spectra of similar salicylate esters, distinct resonances for the aromatic protons and the methyl protons of the 4-methylphenyl and acetyl groups are expected. The chemical shifts and coupling constants of the aromatic protons can provide insights into the rotational preferences around the ester linkages. Studies on various ester derivatives of salicylic (B10762653) acid have utilized ¹H-NMR and ¹³C-NMR to characterize their chemical structures. nih.govresearchgate.net

For instance, in related acetoxybenzoate compounds, the methyl protons of the acetyl group typically appear as a singlet in the ¹H NMR spectrum. The aromatic protons will exhibit complex splitting patterns depending on their substitution. The chemical shifts in ¹³C NMR can confirm the presence of the carbonyl carbons of the ester and acetyl groups, as well as the aromatic carbons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetyl CH₃~2.3~21
Aromatic CH₃~2.4~21
Aromatic C-H7.0 - 8.2120 - 155
Ester C=O-~165
Acetyl C=O-~169

These are approximate ranges based on data for structurally related compounds.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes in molecules that are rapid on the NMR timescale. Processes such as restricted rotation around single bonds can be investigated using variable temperature NMR experiments.

For this compound, potential dynamic processes could include rotation around the C-O bonds of the ester linkages. If the rotational barrier is sufficiently high, distinct signals for different conformers might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. While no specific dynamic NMR studies on this compound have been reported, such investigations would be valuable to quantify the energy barriers associated with its conformational flexibility in solution.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and interactions with the environment.

(4-methylphenyl) 2-acetyloxybenzoate (B1226877) possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the ester linkage. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations (rotamers) and the energy barriers between them. By simulating the molecule's motion over nanoseconds, researchers can observe how the two aromatic rings twist and orient relative to each other. This exploration of the conformational space is crucial for understanding how the molecule's shape influences its properties and potential interactions. Studies on related salicylate (B1505791) molecules in dynamic environments have demonstrated the power of MD in revealing how they orient and interact at interfaces. nih.govnih.gov

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water), allowing for the study of solute-solvent interactions. For (4-methylphenyl) 2-acetyloxybenzoate, polar solvents could form hydrogen bonds or dipole-dipole interactions with the ester and acetyl groups. These interactions can stabilize certain conformations over others, potentially altering the molecule's average shape compared to its state in a vacuum or a non-polar solvent. Alternatively, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used within quantum chemical calculations to approximate the effect of a solvent without the computational expense of simulating individual solvent molecules. nih.govresearchgate.net Such studies are vital for predicting the behavior of the compound in realistic chemical and biological systems.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are crucial for the structural elucidation and vibrational analysis of compounds such as this compound.

The vibrational modes of this compound can be theoretically investigated by calculating its infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry to its lowest energy state and then compute the harmonic vibrational frequencies. researchgate.netimist.ma These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, based on typical values from DFT calculations for similar molecules.

Table 1: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~3100-3000 Aromatic C-H stretching
~2950-2850 Methyl C-H stretching
~1760 Ester C=O stretching
~1600, ~1500 Aromatic C=C stretching
~1450 Methyl C-H bending
~1200 Ester C-O stretching
~1150 Phenyl-O stretching

Note: This table is illustrative and based on general values for similar compounds. Specific computational data for this compound is not available in the cited literature.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry for structural verification. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net

This method involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is often improved by performing calculations that account for solvent effects, using models like the Polarizable Continuum Model (PCM).

For this compound, theoretical prediction of its 1H and 13C NMR spectra would provide valuable data for confirming its chemical structure. The predicted shifts for the aromatic protons, the methyl protons, and the distinct carbon atoms in the phenyl and acetyl groups can be compared with experimental data to ensure correct peak assignments. While specific predicted NMR data for this compound is not available in the reviewed literature, computational studies on similar phenolic esters have demonstrated the utility of this approach.

Below is a representative table of predicted 1H and 13C NMR chemical shifts for this compound, based on expected values from computational studies of analogous molecules.

Table 2: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Salicylate Ring) 7.2 - 8.1 122 - 151
Aromatic Protons (Cresyl Ring) 7.0 - 7.3 121 - 150
Methyl Protons ~2.3 ~21
Ester Carbonyl Carbon - ~169

Note: This table is illustrative and based on general values for similar compounds. Specific computational data for this compound is not available in the cited literature.

Reaction Pathway Modeling

Computational modeling of reaction pathways offers deep insights into the mechanisms and energetics of chemical transformations. For the synthesis of this compound, typically formed via the esterification of p-cresol (B1678582) with an acetylsalicylic acid derivative, theoretical modeling can elucidate the step-by-step mechanism.

The synthesis of this compound likely proceeds through a nucleophilic acyl substitution mechanism. Transition state theory is a cornerstone of reaction mechanism analysis, and computational methods can be used to locate and characterize the transition state structures along the reaction coordinate. acs.orgnih.gov

For the acid-catalyzed esterification, the reaction would involve the protonation of the carbonyl oxygen of the acetylsalicylic moiety, making the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by the hydroxyl group of p-cresol leads to a tetrahedral intermediate. The structure of the transition state leading to this intermediate can be calculated, revealing key geometric parameters such as bond lengths and angles at the point of maximum energy along this step. Further transition states for the proton transfer and elimination of a leaving group (e.g., water or another carboxylate) can also be modeled. acs.org Computational studies on the acylation of phenols provide a general framework for understanding these mechanistic details. bcrec.id

Mapping the energy landscape of a reaction provides a quantitative understanding of its feasibility and kinetics. By calculating the relative energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. acs.orgnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
p-cresol
Acetylsalicylic acid

Hydrolytic Stability and Kinetics

The hydrolytic stability of this compound is a critical parameter that dictates its persistence in aqueous environments. The ester can undergo hydrolysis through both acid and base-catalyzed pathways, each with distinct mechanisms and reaction rates.

Acid-Catalyzed Hydrolysis Mechanism and Rate Studies

The acid-catalyzed hydrolysis of this compound proceeds via a multistep mechanism. The initial step involves the protonation of the carbonyl oxygen of the acetyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid lead to the formation of 4-methylphenyl salicylate, which can then undergo further hydrolysis to salicylic (B10762653) acid and p-cresol.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of Aryl Salicylates at 25°C

CompoundCatalystk (s⁻¹)
This compound0.1 M HCl1.5 x 10⁻⁵
Phenyl 2-acetyloxybenzoate0.1 M HCl1.2 x 10⁻⁵
(4-nitrophenyl) 2-acetyloxybenzoate0.1 M HCl3.8 x 10⁻⁵

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Base-Catalyzed Hydrolysis (Saponification) Mechanism and Rate Studies

Base-catalyzed hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the 4-methylphenoxide group and the formation of acetic acid, which is then deprotonated in the basic medium. The resulting 4-methylphenyl salicylate can undergo further saponification.

The rate of saponification is typically second order, being first order in both the ester and the hydroxide ion. The presence of the electron-donating methyl group on the phenyl ring is expected to slightly decrease the rate of hydrolysis compared to the unsubstituted phenyl ester due to a slight increase in electron density at the reaction center.

Table 2: Hypothetical Saponification Rate Constants for Aryl Salicylates in Aqueous Solution at 25°C

Compoundk (M⁻¹s⁻¹)
This compound0.12
Phenyl 2-acetyloxybenzoate0.15
(4-chlorophenyl) 2-acetyloxybenzoate0.25

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Influence of Substituent Effects on Hydrolysis Rates

The rate of hydrolysis of aryl salicylates is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups on the phenyl ring of the salicylate moiety generally increase the rate of both acid- and base-catalyzed hydrolysis by stabilizing the negative charge that develops in the transition state. Conversely, electron-donating groups, such as the methyl group in this compound, are expected to decrease the rate of hydrolysis compared to the unsubstituted analog.

This effect can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituent. A positive rho (ρ) value in the Hammett plot for saponification indicates that the reaction is favored by electron-withdrawing groups.

Transesterification Reactions

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or phenol (B47542). For this compound, this reaction can be utilized to synthesize other salicylate esters.

Catalyzed Transesterification with Various Alcohols and Phenols

The transesterification of this compound can be catalyzed by both acids and bases. In acid-catalyzed transesterification, the reaction is typically carried out in an excess of the alcohol or phenol that is to be introduced. The equilibrium is driven towards the product side by removing one of the products, usually the more volatile alcohol or phenol.

Base-catalyzed transesterification is generally faster and proceeds under milder conditions. Common catalysts include alkoxides and non-nucleophilic bases. The reaction is sensitive to steric hindrance on both the ester and the incoming alcohol or phenol.

Table 3: Hypothetical Yields for the Transesterification of this compound with Various Alcohols

Alcohol/PhenolCatalystYield (%)
Ethanol (B145695)H₂SO₄75
IsopropanolNaOCH₃60
PhenolK₂CO₃85

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Pathways of Transesterification

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol or phenol molecule acting as the nucleophile instead of water. The reaction proceeds through a tetrahedral intermediate.

Role As a Synthetic Building Block and Precursor Chemistry

Intermediate in the Synthesis of Novel Esters and Carboxylic Acid Derivatives

The synthetic utility of (4-methylphenyl) 2-acetyloxybenzoate (B1226877) is prominently demonstrated in its role as an intermediate for creating new esters and derivatives of carboxylic acids. The core structure, derived from acetylsalicylic acid, can be chemically modified to yield a variety of compounds with tailored properties.

One primary pathway for derivatization involves the transformation of the carboxylic acid portion of the parent acetylsalicylic acid structure. For instance, acetylsalicylic acid can be converted into its highly reactive acid chloride, 2-acetoxy-benzoyl chloride, by reacting it with an agent like thionyl chloride. uobasrah.edu.iq This acid chloride is a powerful acylating agent and serves as a key intermediate for synthesizing a wide array of carboxylic acid derivatives, such as amides. By reacting 2-acetoxy-benzoyl chloride with various amines or amino acids, a diverse library of amide prodrugs can be produced. uobasrah.edu.iq This same principle applies to (4-methylphenyl) 2-acetyloxybenzoate, where the fundamental acetylsalicylate framework can be activated and subsequently reacted with different nucleophiles.

Another sophisticated application is the synthesis of conjugates designed to enhance molecular properties. A notable example is the creation of a conjugate between acetylsalicylic acid (ASA) and carnosine. nih.gov In this process, ASA is first activated using pivaloyl chloride and triethylamine (B128534) to form a mixed anhydride (B1165640) intermediate. nih.gov This activated species then readily reacts with the amino group of carnosine to form a new amide bond, yielding a salicyl-carnosine conjugate. nih.gov This strategy highlights how the carboxyl group of the acetylsalicylate moiety in a compound like this compound can be leveraged to link it to other functional molecules, creating novel chemical entities.

The following table summarizes representative synthetic pathways for creating derivatives from an acetylsalicylate core structure.

Starting Material CoreReagent(s)IntermediateProduct TypeRef
Acetylsalicylic AcidThionyl Chloride (SOCl₂)2-acetoxy-benzoyl chlorideAcid Chloride uobasrah.edu.iq
2-acetoxy-benzoyl chlorideAmino Acids-Amide Derivatives uobasrah.edu.iq
Acetylsalicylic Acid1. Pivaloyl Chloride, Triethylamine2. CarnosineMixed AnhydrideAmide Conjugate nih.gov

Precursor for Substituted Phenols via Ester Cleavage

The ester linkage connecting the acetylsalicylate group to the p-cresol (B1678582) moiety is susceptible to cleavage, a reaction that can be strategically employed to release the substituted phenol (B47542), p-cresol. This process, typically achieved through hydrolysis under acidic or basic conditions, breaks down this compound into its constituent components.

This cleavage reaction is a fundamental transformation in organic chemistry.

Base-catalyzed hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) would initially yield sodium acetylsalicylate and sodium p-cresoxide. Subsequent acidification would produce acetylsalicylic acid and p-cresol.

Acid-catalyzed hydrolysis using a strong acid like hydrochloric or sulfuric acid would directly yield acetylsalicylic acid and p-cresol.

In both cases, prolonged reaction times or harsh conditions can lead to the further hydrolysis of the acetyl group from the salicylic (B10762653) acid, resulting in salicylic acid and acetic acid as additional products.

The released p-cresol (4-methylphenol) is a significant chemical compound in its own right. In biological systems, p-cresol is a product of amino acid metabolism by gut bacteria and is further metabolized in the body into conjugates like p-cresyl sulfate (B86663) (p-CS) and p-cresyl glucuronide (p-CG). nih.govresearchgate.netmdpi.com The controlled chemical release of p-cresol from a precursor like this compound makes it a useful synthetic tool for studies requiring the generation of this specific substituted phenol.

The products generated from the complete hydrolysis of this compound are detailed in the table below.

ReactantConditionPrimary ProductsSecondary Products
This compoundHydrolysis (Acid or Base)Acetylsalicylic Acid, p-CresolSalicylic Acid, Acetic Acid

Building Block in Material Science Applications (e.g., monomers for polyesters or other polymers)

The rigid aromatic structure of this compound makes it an interesting candidate for applications in material science. Compounds containing similar structural motifs, such as multiple aromatic rings and ester linkages, are known to form the basis of materials with unique properties like liquid crystals. researchgate.net For example, novel Schiff base esters incorporating (4-methylphenyl) groups have been synthesized and shown to exhibit liquid crystalline phases, which are crucial for display technologies. researchgate.net

While this compound itself is not a typical monomer due to the lack of two reactive functional groups in its native state, it can be readily converted into a bifunctional monomer suitable for polymerization. Through a simple hydrolysis of the acetyl group (deacetylation), the molecule is transformed into p-cresyl salicylate (B1505791). This resulting molecule possesses two hydroxyl groups with different reactivities: one phenolic and one carboxylic (from the salicylic acid moiety).

This bifunctional A-B type monomer could then undergo self-polycondensation to form a polyester (B1180765). The reaction would proceed via polyesterification, where the carboxylic acid group of one monomer reacts with the phenolic hydroxyl group of another, eliminating water to form a long polymer chain.

The resulting polyester would have a backbone containing alternating salicylate and cresol (B1669610) units. The high aromatic content of such a polymer would be expected to confer desirable properties, including:

High Thermal Stability: The rigid aromatic rings would increase the polymer's resistance to thermal degradation.

Mechanical Strength: The stiff polymer chains would likely result in a material with high tensile strength and modulus.

Chemical Resistance: Aromatic polyesters are often resistant to a wide range of chemicals.

This potential for conversion into a monomer for high-performance aromatic polyesters positions this compound as a valuable precursor in advanced materials synthesis.

Ligand or Component in Coordination Chemistry

The structure of this compound contains multiple oxygen atoms with lone pairs of electrons, making it structurally amenable to act as a ligand in coordination chemistry. These oxygen atoms, present in the carbonyl groups of the acetyl ester and the p-cresyl ester, can function as Lewis bases, donating their electron pairs to a central metal ion to form a coordination complex.

Research on acetylsalicylic acid (aspirin) itself has demonstrated its ability to form stable complexes with a variety of divalent metal ions, including Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). ekb.eg In these complexes, aspirin (B1665792) acts as a bidentate chelating agent, coordinating to the metal center through the oxygen of the ester group and one of the oxygens of the carboxyl group. ekb.eg

Given that this compound is an ester of aspirin, it retains the key functional groups responsible for this chelating behavior. It can be expected to coordinate with metal ions in a similar bidentate fashion, using the carbonyl oxygen of the acetyl group and the carbonyl oxygen of the main ester linkage. The formation of a stable five- or six-membered chelate ring would enhance the stability of the resulting complex. The bulky p-cresyl group may introduce steric effects that could influence the geometry and stability of the final coordination compound compared to simpler aspirin complexes.

The potential coordination behavior is summarized in the table below.

LigandPotential Coordination SitesExpected BehaviorPotential Metal IonsRef
This compoundCarbonyl oxygen of acetyl group; Carbonyl oxygen of cresyl ester groupBidentate Chelating AgentMn(II), Fe(II), Co(II), Ni(II), Cu(II) ekb.eg

This capability makes this compound a potentially useful component for designing new metal-organic frameworks or coordination complexes with specific electronic or catalytic properties.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable Synthetic Routes

The traditional synthesis of aryl esters like (4-methylphenyl) 2-acetyloxybenzoate (B1226877) often relies on Fischer-Speier esterification, which typically requires strong acid catalysts and harsh conditions. masterorganicchemistry.comyoutube.com Future research should focus on developing more sustainable and efficient synthetic methodologies.

Promising areas of investigation include:

Organocatalysis : The use of small, metal-free organic molecules as catalysts is a cornerstone of green chemistry. wikipedia.org Research into organocatalysts, such as derivatives of pyridine, imidazole, or chiral amines, could lead to milder reaction conditions, reduced waste, and potentially enantioselective synthesis. rsc.orgnih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling : Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-oxygen bonds. Investigating palladium-catalyzed cross-coupling reactions, such as those between an aryl halide and a carboxylate salt, could provide a highly versatile and controlled route to (4-methylphenyl) 2-acetyloxybenzoate and its derivatives. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net These methods are renowned for their high yields and functional group tolerance.

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. rsc.orgmdpi.comacs.orgresearchgate.net A systematic study of microwave-assisted esterification for this specific compound could optimize its production, making it faster and more energy-efficient. acs.orged.gov

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process represents a significant step towards industrial-scale green production.

MethodTypical ConditionsPotential Advantages for Future ResearchReference
Traditional Fischer EsterificationStrong acid (e.g., H₂SO₄), high temperature, bulk solventWell-understood, inexpensive reagents masterorganicchemistry.com
OrganocatalysisMetal-free organic catalyst (e.g., DMAP, proline derivatives), milder conditionsLower toxicity, reduced metal waste, potential for asymmetry wikipedia.orgnih.gov
Pd-Catalyzed Cross-CouplingPalladium catalyst, ligands, baseHigh yield, broad substrate scope, high functional group tolerance acs.orgresearchgate.net
Microwave-Assisted Synthesis (MAOS)Microwave irradiation, often solvent-free or with minimal solventRapid reaction times, increased yields, energy efficiency rsc.orgmdpi.comacs.org

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

While the general mechanism of acid-catalyzed esterification is well-documented, the specific nuances for this compound are yet to be explored in detail. masterorganicchemistry.commdpi.comresearchgate.net Advanced analytical and computational techniques can provide unprecedented insight into the reaction pathway, transition states, and potential intermediates.

Future mechanistic studies could involve:

Computational Chemistry : High-level Density Functional Theory (DFT) calculations can be employed to model the entire reaction coordinate. This would allow for the theoretical determination of activation energies, the geometry of transition states, and the relative stability of intermediates, clarifying the most favorable reaction pathway.

In-Situ Spectroscopic Analysis : Techniques such as ReactIR (FT-IR) and Raman spectroscopy allow for real-time monitoring of the concentrations of reactants, intermediates, and products throughout the reaction. This data can be used to build accurate kinetic models and identify transient species that are otherwise difficult to detect.

Kinetic Isotope Effect (KIE) Studies : By strategically replacing specific atoms (e.g., the carbonyl oxygen or hydroxyl proton) with their heavier isotopes (¹⁸O or ²H), researchers can measure the effect on the reaction rate. KIE studies provide definitive evidence for bond-breaking and bond-forming events in the rate-determining step of the mechanism. acs.org

TechniqueInformation GainedPotential Impact on Synthesis Optimization
Density Functional Theory (DFT)Energy profiles, transition state structures, intermediate stabilityGuides catalyst design and selection of reaction conditions
In-Situ Spectroscopy (ReactIR, Raman)Real-time concentration data, identification of transient speciesEnables precise kinetic modeling and process optimization
Kinetic Isotope Effect (KIE) StudiesConfirmation of bond cleavage in the rate-determining stepValidates the proposed mechanism and identifies key bottlenecks

Exploration of Supramolecular Assembly and Intermolecular Interactions

The way molecules arrange themselves in the solid state dictates their macroscopic properties. The interplay of weak forces such as hydrogen bonds, π-π stacking, and van der Waals interactions in this compound is a completely unexplored area. researchgate.net Understanding these interactions is crucial for designing materials with desired properties. acs.orgnih.gov

Avenues for future research include:

Single-Crystal X-ray Diffraction : Obtaining a high-quality crystal structure is the gold standard for understanding solid-state packing. This would reveal precise bond lengths, bond angles, and the nature of intermolecular contacts, such as potential C-H···O or π-π stacking interactions between the aromatic rings.

Computational Crystal Structure Prediction : In conjunction with experimental work, computational algorithms can predict likely crystal packing arrangements (polymorphs). This can help guide experimental efforts to crystallize different forms and understand their relative stabilities.

Solid-State NMR (ssNMR) : For microcrystalline or amorphous samples where single crystals cannot be obtained, ssNMR can provide valuable information about the local environment of atoms, molecular conformation, and packing.

Green Chemistry Applications in Synthesis and Degradation

The principles of green chemistry—reducing waste, using safer chemicals, and designing for degradation—can be applied to the entire lifecycle of this compound. labmanager.comrsc.org

Synthesis: Future work should focus on implementing greener synthetic protocols. This includes using non-toxic, recyclable catalysts, employing safer solvents like water or supercritical CO₂, or developing solvent-free reaction conditions. rsc.org The development of one-pot tandem reactions, where multiple synthetic steps are carried out in the same vessel, would also improve efficiency and reduce waste. acs.org

Degradation: The environmental fate of this compound is unknown. Research on its biodegradability is essential for its consideration as an environmentally benign material.

Microbial Degradation : Many bacterial species, particularly from the genus Pseudomonas, are known to degrade aromatic compounds, including salicylates. nih.govmdpi.combibliomed.org Future studies should investigate the ability of specific microbial consortia to metabolize this compound. The expected pathway would involve enzymatic hydrolysis of the ester bond to yield salicylic (B10762653) acid and 4-methylphenol (p-cresol), both of which can be further broken down by microbial pathways. dergipark.org.trnih.govdntb.gov.ua

Enzymatic Degradation : Isolating the specific enzymes responsible for hydrolysis (esterases) and ring-cleavage (dioxygenases) could enable the development of bioremediation technologies or biocatalytic recycling processes. nih.govnih.gov Research has shown that incorporating salicylate (B1505791) units can enhance the degradation of polyesters. researchgate.netnih.govacs.org

AreaResearch GoalPotential ApproachReference
SynthesisReduce environmental impact of productionUse of recoverable catalysts, safer solvents, and non-conventional energy sources. labmanager.comrsc.org
DegradationDetermine environmental fate and design for degradabilityScreening for microbial strains capable of metabolizing the compound. mdpi.combibliomed.org
RecyclingDevelop methods for chemical or biological recyclingIsolating specific hydrolase enzymes for depolymerization or breakdown. nih.govacs.org

Potential in Advanced Material Design (excluding any prohibited applications)

The rigid, aromatic structure of this compound makes it an intriguing candidate for the development of advanced materials.

Q & A

Q. How to address discrepancies in biological activity across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration). Perform dose-response curves (1 nM–100 µM) to confirm EC₅₀/IC₅₀ values. Use molecular docking (AutoDock Vina) to assess binding affinity variations due to structural analogs .

Q. Why do crystallographic studies show varying dihedral angles for similar derivatives?

  • Methodology : Compare crystal packing forces (e.g., hydrogen bonding vs. van der Waals) using Mercury Software. Solvent polarity during crystallization (ethanol vs. acetonitrile) may induce conformational flexibility in the 4-methylphenyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.